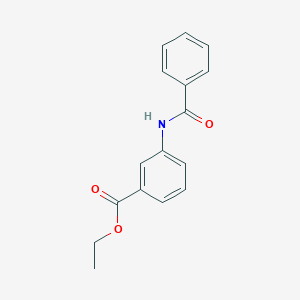
Ethyl 3-benzamidobenzoate
概要
説明
Ethyl 3-benzamidobenzoate is an organic compound with the molecular formula C16H15NO3. It is an ester derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its aromatic structure, which includes a benzoylamino group attached to a benzoate ester.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-benzamidobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-aminobenzoic acid with benzoyl chloride, followed by the reaction with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of ethyl 3-(benzoylamino)benzoate may involve continuous-flow synthesis techniques. These methods optimize reaction times and sequences, leading to high conversion rates and selectivity. For example, the reduction and esterification of p-nitrobenzoic acid in a continuous-flow system can achieve high yields and purity .
化学反応の分析
Types of Reactions
Ethyl 3-benzamidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoylamino derivatives.
科学的研究の応用
Ethyl 3-benzamidobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of ethyl 3-(benzoylamino)benzoate involves its interaction with specific molecular targets. In the context of its potential use as a local anesthetic, the compound may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness.
類似化合物との比較
Similar Compounds
Benzocaine: Ethyl p-aminobenzoate, a well-known local anesthetic.
Procaine: Another local anesthetic with a similar ester structure.
Tetracaine: A potent local anesthetic used in ophthalmology and other medical fields.
Uniqueness
Ethyl 3-benzamidobenzoate is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its benzoylamino group provides additional sites for chemical modification, potentially leading to novel derivatives with enhanced properties.
特性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC名 |
ethyl 3-benzamidobenzoate |
InChI |
InChI=1S/C16H15NO3/c1-2-20-16(19)13-9-6-10-14(11-13)17-15(18)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,18) |
InChIキー |
QFGADEFQZDZMMK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














